2-Hydroxypyrazine

描述

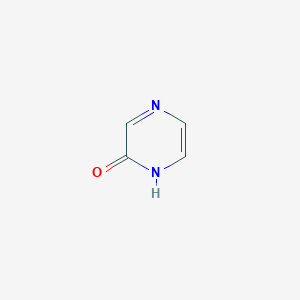

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-3-5-1-2-6-4/h1-3H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTNOYOBQPAKIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211781 | |

| Record name | (1H)-Pyrazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6270-63-9 | |

| Record name | 2(1H)-Pyrazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6270-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypyrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1H)-Pyrazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H)-pyrazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5VLE8C2MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Mechanisms for 2 Hydroxypyrazine and Its Derivatives

Pioneering Synthetic Approaches to 2-Hydroxypyrazines

The initial pathways to 2-hydroxypyrazines were established in the mid-20th century, providing the fundamental chemistry for the construction of the pyrazine (B50134) ring.

In 1949, Reuben G. Jones, working at the research facilities of Eli Lilly, reported a novel and straightforward synthesis for 2-hydroxypyrazines. beilstein-journals.orgresearchgate.net This method involves a double condensation reaction between a 1,2-dicarbonyl compound and an α-aminoamide, promoted by a base such as sodium hydroxide (B78521) at low temperatures. beilstein-journals.orgresearchgate.netnih.gov This discovery was significant as it provided one of the most direct and accessible routes to this class of heterocycles, a method that remains relevant today due to the lack of simpler alternatives. beilstein-journals.orgresearchgate.netnih.gov

The reaction mechanism, while seemingly straightforward, has been the subject of further investigation to explain observed regioselectivity. A suggested mechanism proposes that the initial condensation between the α-aminoamide and the 1,2-dicarbonyl can form several intermediates. beilstein-journals.orgresearchgate.net The reaction conditions, particularly the base and temperature, influence the formation of the final product. researchgate.net For instance, using an excess of a strong base at low temperatures is thought to favor the formation of an iminoimide intermediate, which then cyclizes to form the 2-hydroxypyrazine ring. researchgate.net

The core of the Jones synthesis is a double condensation process that efficiently constructs the this compound ring. beilstein-journals.orgresearchgate.net The reaction brings together a 1,2-dicarbonyl compound and an α-aminoamide. The first condensation typically involves the reaction of the amino group of the α-aminoamide with one of the carbonyl groups of the 1,2-dicarbonyl to form an imine. This is followed by an intramolecular cyclization where the amide nitrogen attacks the second carbonyl group, leading to a dihydropyrazine intermediate. Subsequent elimination of water yields the aromatic this compound ring. This one-pot reaction remains a powerful tool for the synthesis of these heterocyclic compounds. beilstein-journals.orgresearchgate.net

A significant challenge in the Reuben G. Jones synthesis arises when using unsymmetrical 1,2-dicarbonyls, such as α-ketoaldehydes. beilstein-journals.orgresearchgate.net In these cases, the α-aminoamide can condense with either of the two distinct carbonyl groups (the ketone or the aldehyde), leading to the formation of two possible regioisomeric products: 3,5-disubstituted and 3,6-disubstituted 2-hydroxypyrazines. beilstein-journals.org

Interestingly, the reaction often shows a counterintuitive regioselectivity. The major product is frequently the 3,5-substituted isomer, which would result from the initial condensation at the less reactive keto group, rather than the more electrophilic aldehyde group. beilstein-journals.orgresearchgate.netnih.gov This outcome suggests a more complex mechanistic pathway than a simple kinetic-controlled addition to the most reactive carbonyl. The separation of these resulting isomers can be challenging, which has somewhat limited the full synthetic potential of this method for creating diverse pyrazine libraries. beilstein-journals.org

Recent studies have explored how reaction parameters can influence this regioselectivity. Factors such as the nature of the base, solvent, and reaction temperature have been shown to affect the ratio of the isomeric products. For example, the use of tetraalkylammonium hydroxide as a base has been investigated as a way to improve yields and potentially control the regiochemical outcome. beilstein-journals.orgresearchgate.netnih.gov

Table 1: Effect of Base and Solvent on the Condensation of Phenylglyoxal (B86788) and Alanine (B10760859) Amide This table is interactive. You can sort and filter the data.

| Entry | Solvent | Base | Yield of 3-methyl-5-phenyl-2-hydroxypyrazine | Yield of 3-methyl-6-phenyl-2-hydroxypyrazine |

|---|---|---|---|---|

| 1 | Methanol | NaOH | 70% | 15% |

| 2 | Ethanol | NaOH | 65% | 20% |

| 3 | Water | NaOH | 55% | 25% |

| 4 | Methanol | Tetrabutylammonium Hydroxide | 76% | 10% |

Data is synthesized from findings reported in studies on the Reuben G. Jones synthesis. beilstein-journals.org

Contemporary Synthetic Strategies for this compound Analogues

Modern organic synthesis has introduced new tools and strategies for the construction and functionalization of pyrazine rings, complementing the classical methods.

Transition metal-catalyzed reactions, particularly those employing palladium, have become indispensable for the synthesis and functionalization of pyrazine derivatives. rsc.org These methods are generally applied to a pre-existing pyrazine ring, often a halogenated pyrazine, to introduce a variety of substituents through cross-coupling reactions. rsc.org

Common palladium-catalyzed reactions used in pyrazine chemistry include:

Suzuki-Miyaura Coupling: This reaction couples a halopyrazine with a boronic acid or ester to form a new carbon-carbon bond, allowing for the introduction of aryl and heteroaryl groups. nih.govnih.gov

Stille Coupling: This involves the reaction of a halopyrazine with an organostannane reagent. It is a versatile method for creating C-C bonds. rsc.orgnih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with a halopyrazine, providing a route to alkynyl-substituted pyrazines. rsc.org

Heck Coupling: This reaction forms a carbon-carbon bond between a halopyrazine and an alkene.

Buchwald-Hartwig Amination: This allows for the formation of carbon-nitrogen bonds by coupling a halopyrazine with an amine, which is useful for introducing amino substituents onto the pyrazine ring. nih.gov

These palladium-catalyzed methods have significantly expanded the diversity of accessible pyrazine derivatives, enabling the synthesis of complex molecules for various applications. rsc.orgnih.gov

Table 2: Examples of Palladium-Catalyzed Reactions on Pyrazine Scaffolds This table is interactive. You can sort and filter the data.

| Reaction Type | Pyrazine Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | 6-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazine | Arylboronic acid | Pd catalyst | 6-Aryl-substituted derivative nih.gov |

| Stille Coupling | 2,3-Dichloropyrazine | Stannylated terpyridine | Pd catalyst | Pyrazine-terpyridine ligand rsc.org |

| Sonogashira Coupling | Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]2/PPh3 | Phenylalkynyl-pyrazine rsc.org |

| Buchwald-Hartwig Amination | 6-Bromo-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine | Cyclic secondary amines | Pd2(dba)3/BINAP | 6-Amino-substituted derivative nih.gov |

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like halogens. This reactivity provides a direct method for introducing various functional groups, including the hydroxyl and carboxamide moieties.

To introduce a hydroxyl group, a halopyrazine can be treated with a hydroxide source, such as sodium or potassium hydroxide, often at elevated temperatures. This reaction proceeds through a Meisenheimer complex intermediate, followed by the expulsion of the halide ion to yield the corresponding this compound.

Similarly, a carboxamide group can be introduced, although less directly. A common strategy involves the palladium-catalyzed cyanation of a halopyrazine to form a cyanopyrazine, followed by partial hydrolysis of the nitrile group under acidic or basic conditions to yield the primary carboxamide. Alternatively, a pyrazinecarboxylic acid can be activated (e.g., as an acid chloride or with coupling agents) and then reacted with ammonia (B1221849) or an amine to form the corresponding carboxamide.

Optimization of Synthetic Pathways for Key Pharmaceutical Intermediates

The optimization of synthetic routes to this compound derivatives is crucial for their viable production as pharmaceutical intermediates. A prominent example is the synthesis of Favipiravir (B1662787), an antiviral agent, which is a derivative of this compound. nih.gov The Reuben G. Jones synthesis, first reported in 1949, remains a foundational and widely utilized method for preparing 2-hydroxypyrazines. beilstein-journals.orgresearchgate.net This reaction involves the double condensation of a 1,2-dicarbonyl compound with an α-aminoamide in the presence of a base. beilstein-journals.org

Recent studies have focused on optimizing the Reuben G. Jones synthesis to improve yields and regioselectivity, particularly when using α-ketoaldehydes as starting materials. beilstein-journals.org Key parameters that have been investigated include the nature of the base, solvent, reaction temperature, and the rate of base addition. beilstein-journals.org For instance, in the condensation of phenylglyoxal with α-aminoamides, the use of tetraalkylammonium hydroxide as a base has been explored as an alternative to the traditional sodium hydroxide. beilstein-journals.orgnih.gov

Optimization trials for the condensation of phenylglyoxal and alanine amide have systematically varied these parameters to maximize the yield of the desired 3,5-substituted-2-hydroxypyrazine isomer. beilstein-journals.org The following interactive data table summarizes the results of these optimization studies.

| Entry | Base | Solvent | Temperature (°C) | Base Addition Speed (mmol/min) | Yield of 3,5-isomer (%) | Yield of 3,6-isomer (%) |

| 1 | NaOH | Methanol | -78 | 2.05 | 40 | 4 |

| 2 | NaOH | Methanol | -78 | 3.5 | 45 | 3 |

| 3 | KOH | Methanol | -78 | 3.1 | 54 | 4 |

| 4 | NBu4OH | Methanol | -78 | 0.9 | 67 | 2 |

| 5 | NEt4OH | Methanol | -78 | 1.1 | 61 | 2 |

This data is adapted from optimization studies on the Reuben G. Jones synthesis and illustrates the impact of different reaction conditions on product yields. researchgate.net

These studies have demonstrated that careful control of reaction conditions, such as the choice of a bulky organic base like tetrabutylammonium hydroxide (NBu4OH), can significantly enhance the yield and regioselectivity of the reaction. researchgate.net Further optimization efforts in the synthesis of favipiravir have focused on developing more efficient and scalable procedures, with some routes achieving a 43% yield from the key intermediate 3,6-dichloropyrazine-2-carbonitrile. medipol.edu.tr

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound and its derivatives is an area of growing importance, aiming to reduce the environmental impact of pharmaceutical production. A key focus has been the development of sustainable methods that utilize eco-friendly solvents and catalysts, and minimize waste.

A notable example is the green synthesis of 3-hydroxy-5-arylpyrazine-2-carboxamides, which are structural analogs of favipiravir. nih.gov This method employs a one-pot condensation reaction between arylglyoxals and 2-aminopropanediamide (B132164) in an alkaline aqueous solution. nih.gov The use of water as a solvent is a significant advancement, as it is non-toxic, non-flammable, and readily available. nih.gov This approach not only offers a greener alternative to traditional organic solvents but also simplifies the purification process and reduces reaction times. nih.gov

Another green approach applicable to the synthesis of pyrazine derivatives is the use of enzymatic catalysis. For instance, Lipozyme® TL IM from Thermomyces lanuginosus has been successfully used to catalyze the amidation of pyrazine esters to produce pyrazinamide, a related heterocyclic compound. nih.gov This biocatalytic method operates under mild conditions and offers high selectivity, thereby reducing the need for harsh reagents and protecting groups. nih.gov The principles of this enzymatic approach could be extended to the synthesis of this compound derivatives, offering a more sustainable manufacturing process.

The following table summarizes key green chemistry approaches applied to the synthesis of pyrazine derivatives:

| Green Chemistry Principle | Application in Pyrazine Synthesis | Example |

| Use of Greener Solvents | Replacement of volatile organic solvents with water. | One-pot synthesis of favipiravir analogs in aqueous alkaline solution. nih.gov |

| Biocatalysis | Employment of enzymes for selective transformations. | Lipozyme® TL IM catalyzed amidation for pyrazinamide synthesis. nih.gov |

| Atom Economy | One-pot reactions that incorporate most of the starting material atoms into the final product. | Condensation of arylglyoxals and 2-aminopropanediamide. nih.gov |

| Energy Efficiency | Reactions conducted under milder temperature conditions. | Enzymatic reactions often proceed at or near room temperature. |

Detailed Mechanistic Elucidation of this compound Formation

A proposed mechanism for the Reuben G. Jones synthesis begins with the initial condensation between the α-ketoaldehyde and the α-aminoamide. beilstein-journals.org The reaction can proceed through two main pathways, depending on which carbonyl group of the α-ketoaldehyde reacts with the primary amine of the α-aminoamide. nih.gov

Pathway 1: Nucleophilic attack of the amine on the aldehyde carbonyl of the α-ketoaldehyde, followed by cyclization and dehydration, would lead to one regioisomer. nih.govPathway 2: Nucleophilic attack of the amine on the ketone carbonyl would lead to the other regioisomer. nih.gov

The counterintuitive observation that the 3,5-substituted-2-hydroxypyrazine is often the major product has led to a more detailed mechanistic proposal. beilstein-journals.org This suggests that the reaction may proceed through a series of intermediates, with the relative stability of these intermediates and the transition states leading to them governing the final product distribution. nih.govbeilstein-journals.org

A suggested mechanism for the Reuben G. Jones synthesis is depicted below:

Initial Condensation: The α-aminoamide attacks one of the carbonyl groups of the 1,2-dicarbonyl compound to form an imine intermediate. The relative electrophilicity of the two carbonyls and the stability of the resulting imine are key factors in determining the initial point of attack. nih.gov

Intramolecular Cyclization: The amide nitrogen of the intermediate then attacks the remaining carbonyl group, leading to a cyclic dihydroxydihydropyrazine intermediate. researchgate.net

Dehydration: Subsequent dehydration of this cyclic intermediate leads to the formation of the aromatic this compound ring. researchgate.net

The formation of the pyrazine ring can also be achieved through other routes, such as the self-dimerization of α-aminocarbonyl compounds or the condensation of amino sugars with α-dicarbonyl derivatives. researchgate.net These alternative pathways further highlight the versatility of pyrazine synthesis and the importance of understanding the underlying reaction mechanisms to control product outcomes.

Derivatization Strategies and Analogue Development of 2 Hydroxypyrazine

Synthesis of Substituted 2-Hydroxypyrazine Analogues

The synthesis of substituted this compound analogues is a cornerstone of drug discovery programs targeting a variety of diseases. Key synthetic strategies focus on the introduction of carboxamide, halogen, and nitro functionalities to the pyrazine (B50134) ring.

Carboxamide Derivatives of this compound

The introduction of a carboxamide group at the C2 position of the this compound ring is a critical modification, as this moiety can participate in crucial hydrogen bonding interactions with biological targets. vulcanchem.com A common and direct laboratory-scale synthesis involves the condensation of 2-aminomalonamide with glyoxal (B1671930) in an aqueous medium at elevated temperatures. The resulting 3-hydroxypyrazine-2-carboxamide (B1682577) can be purified through crystallization. Another synthetic route starts with 3-hydroxypyrazine-2-carboxylic acid, which is converted to its acid chloride and subsequently treated with aqueous ammonia (B1221849) to yield the desired carboxamide.

A notable "green" synthesis method for producing 3-hydroxy-5-arylpyrazine-2-carboxamides involves a one-pot condensation reaction of arylglyoxals and 2-aminopropanediamide (B132164) in an alkaline aqueous solution. rsc.org This environmentally friendly approach is temperature-sensitive, with the predominant formation of 5-aryl substituted derivatives occurring at 80°C. rsc.org

The Reuben G. Jones synthesis, first described in 1949, offers a classical approach involving the double condensation of 1,2-dicarbonyls and α-aminoamides in the presence of a base at low temperatures. researchgate.netbeilstein-journals.orgbeilstein-journals.org This method has been refined over the years, with studies exploring the use of different bases, such as tetraalkylammonium hydroxide (B78521), to improve regioselectivity and yield, particularly when starting with α-ketoaldehydes. researchgate.netbeilstein-journals.org

Further derivatization can be achieved by reacting this compound with ethyl chloroacetate (B1199739) to form an ester, which is then treated with hydrazine (B178648) hydrate (B1144303) to produce 2-methoxy carbonyl hydrazino pyrazine. researchgate.net This intermediate can be further reacted with substituted aryl/alkyl isothiocyanates to generate a series of thiourea (B124793) derivatives. researchgate.net

| Derivative | Starting Materials | Key Reagents/Conditions | Reference |

| 3-Hydroxypyrazine-2-carboxamide | 2-Aminomalonamide, Glyoxal | Water, 90°C, then H2O2 | |

| 3-Hydroxypyrazine-2-carboxamide | 3-Hydroxypyrazine-2-carboxylic acid | Thionyl chloride, Aqueous ammonia | |

| 3-Hydroxy-5-arylpyrazine-2-carboxamides | Arylglyoxals, 2-Aminopropanediamide | Aqueous NaOH, 80°C | rsc.org |

| 3,5-Disubstituted-2-hydroxypyrazines | 1,2-Dicarbonyls, α-Aminoamides | Sodium hydroxide or Tetraalkylammonium hydroxide, Low temperature | researchgate.netbeilstein-journals.orgbeilstein-journals.org |

| 2-Methoxy carbonyl hydrazino pyrazine | This compound, Ethyl chloroacetate, Hydrazine hydrate | - | researchgate.net |

Halogenated Derivatives of this compound

Halogenation of the this compound ring is a crucial step in the synthesis of many biologically active compounds. The introduction of halogen atoms can significantly alter the electronic properties and metabolic stability of the molecule.

A general method for producing halogenated hydroxypyrazine derivatives involves reacting a pyrazine salt with a halogenating agent. google.com For instance, 6-bromo-3-hydroxypyrazine-2-carboxamide (B1279246) can be synthesized by suspending sodium 2-carbamoylpyrazine-3-hydroxylate in a solvent mixture and adding bromine. google.com The reactivity of the pyrazine ring towards halogenation is influenced by the existing substituents.

The synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxamide, a potent antiviral agent, can be achieved through a multi-step process that includes amidation, nitration, reduction, and finally, fluorination. jst.go.jp The fluorination step is a key transformation in this synthetic sequence.

Chlorination of hydroxypyrazines is another important transformation, often a precursor to further functionalization. acs.org The reaction of hydroxypyrazines with chlorinating agents can yield dichloropyrazine derivatives, which are valuable intermediates in the production of antiviral drugs. google.com For example, 2-chloro-5-trifluoromethoxypyrazine has been synthesized from a hydroxypyrazine precursor through a sequence involving thiophosgene (B130339) treatment, chlorination, and a chlorine/fluorine exchange. mdpi.comresearchgate.net

| Halogenated Derivative | Precursor | Halogenating Agent/Method | Reference |

| 6-Bromo-3-hydroxypyrazine-2-carboxamide | Sodium 2-carbamoylpyrazine-3-hydroxylate | Bromine | google.com |

| 6-Fluoro-3-hydroxypyrazine-2-carboxamide | 3-Hydroxypyrazine-2-carboxamide | Multi-step synthesis including fluorination | jst.go.jp |

| Dichloropyrazine derivatives | Hydroxypyrazine derivatives | Chlorinating agent | google.com |

| 2-Chloro-5-trifluoromethoxypyrazine | Hydroxypyrazine | Thiophosgene, Chlorination, Chlorine/Fluorine exchange | mdpi.comresearchgate.net |

Nitrated Derivatives of this compound

Nitration of the this compound ring introduces a nitro group, which can serve as a synthetic handle for further modifications or as a key pharmacophore. The regioselectivity of nitration is highly dependent on the reaction conditions and the existing substituents on the pyrazine ring.

The synthesis of 3-hydroxy-6-nitropyrazine-2-carboxamide, a crucial intermediate for various pharmaceuticals, is achieved through the nitration of 3-hydroxypyrazine-2-carboxamide. uns.ac.idresearchgate.net This reaction typically employs a mixture of sulfuric acid and a nitrate (B79036) salt, such as potassium nitrate. uns.ac.idresearchgate.net Optimization of the reaction conditions, including the ratio of substrate to nitrating agent, the volume of sulfuric acid, and the reaction temperature, is critical for maximizing the yield and purity of the desired product. uns.ac.idresearchgate.net Studies have shown that a substrate-to-potassium nitrate ratio of 1:2 and a specific volume of sulfuric acid can lead to significantly improved yields. uns.ac.id The reaction is generally carried out at low temperatures, such as 0°C, to control the exothermic nature of the nitration process. researchgate.net

While direct nitration of the pyrazine ring can be challenging due to its electron-deficient nature, the presence of an activating hydroxyl group facilitates electrophilic substitution. scribd.com In some cases, nitration may occur on a side-chain rather than the pyrazine ring itself, particularly in fused ring systems. researchgate.net

| Nitrated Derivative | Precursor | Nitrating Agent | Key Conditions | Reference |

| 3-Hydroxy-6-nitropyrazine-2-carboxamide | 3-Hydroxypyrazine-2-carboxamide | Sulfuric acid, Potassium nitrate | Low temperature (0°C), Optimized reagent ratios | uns.ac.idresearchgate.net |

Structure-Guided Design of this compound Derivatives for Biological Applications

The rational design of this compound derivatives, informed by an understanding of their structure-activity relationships, is a powerful strategy for developing novel therapeutic agents. This approach involves the strategic introduction of various chemical moieties and the modification of the core heterocyclic structure to optimize interactions with biological targets.

Introduction of Aromatic and Aliphatic Moieties

The incorporation of aromatic and aliphatic groups onto the this compound scaffold can significantly influence the compound's biological activity, solubility, and metabolic stability. A green synthesis method has been developed for a series of 3-hydroxy-5-arylpyrazine-2-carboxamides through a one-pot condensation of arylglyoxals with 2-aminopropanediamide. rsc.org This approach allows for the introduction of various substituted aryl groups at the 5-position of the pyrazine ring.

The Reuben G. Jones synthesis also provides a versatile platform for introducing both aliphatic and aromatic substituents. researchgate.netbeilstein-journals.orgbeilstein-journals.org By using different α-aminoamides and 1,2-dicarbonyl compounds, a wide range of substituted 2-hydroxypyrazines can be accessed. researchgate.netbeilstein-journals.org For example, the condensation of phenylglyoxal (B86788) with alanine (B10760859) amide or phenylalanine amide leads to the formation of 2-hydroxypyrazines bearing both phenyl and alkyl or benzyl (B1604629) groups. beilstein-journals.org

Furthermore, the introduction of a trifluoromethyl group, a common moiety in medicinal chemistry, has been explored. rsc.org This group can enhance the lipophilicity and metabolic stability of the parent compound.

| Derivative Class | Synthetic Method | Introduced Moieties | Reference |

| 3-Hydroxy-5-arylpyrazine-2-carboxamides | One-pot condensation | Substituted aryl groups | rsc.org |

| Substituted 2-hydroxypyrazines | Reuben G. Jones synthesis | Aliphatic and aromatic groups | researchgate.netbeilstein-journals.orgbeilstein-journals.org |

| Trifluoromethyl-substituted pyrazines | Various | Trifluoromethyl group | rsc.org |

Heterocyclic Ring Annulation and Expansion Strategies

The fusion of additional heterocyclic rings to the this compound core, known as annulation, can lead to novel chemical entities with unique biological properties. Furo[2,3-b]pyrazines and thieno[2,3-b]pyrazines have been synthesized by the ring closure of 1,4-diketones or 1,4-oxothiones. researchgate.net These fused systems exhibit altered reactivity compared to the parent this compound. While the annelated pyrazine ring deactivates the furan (B31954) or thiophene (B33073) ring towards some electrophilic substitutions, halogenation can still be achieved in good yields. researchgate.net

Ring expansion strategies, while less common, represent another avenue for modifying the this compound scaffold. rsc.org These rearrangements can lead to the formation of larger heterocyclic systems with different conformational and electronic properties. The development of such strategies could open up new areas of chemical space for drug discovery.

| Modified Scaffold | Synthetic Strategy | Key Features | Reference |

| Furo[2,3-b]pyrazines | Ring closure of 1,4-diketones | Fused furan and pyrazine rings | researchgate.net |

| Thieno[2,3-b]pyrazines | Ring closure of 1,4-oxothiones | Fused thiophene and pyrazine rings | researchgate.net |

| Expanded ring systems | Heterocyclic rearrangements | Larger heterocyclic structures | rsc.org |

Chemo-Enzymatic Approaches in this compound Derivatization

The integration of enzymatic catalysts into synthetic routes for the derivatization of this compound offers a powerful strategy to overcome challenges associated with traditional chemical methods, such as regioselectivity and harsh reaction conditions. Chemo-enzymatic approaches leverage the high selectivity of enzymes for specific transformations, which can be combined with chemical steps to create novel and efficient pathways to a diverse range of this compound analogs.

A notable chemo-enzymatic strategy involves the use of transaminases (ATAs) for the synthesis of substituted pyrazines. nih.gov This method relies on the biocatalytic amination of α-diketone precursors. The resulting α-amino ketones can then undergo oxidative dimerization to form the pyrazine ring. nih.gov The selectivity of the transaminase plays a crucial role in determining the substitution pattern of the final pyrazine product. nih.gov For instance, the use of ω-transaminases has been shown to achieve regioselective amination of α-diketones, leading to the formation of a single regioisomer of the pyrazine product. nih.gov This biocatalytic step, when integrated with subsequent chemical oxidation, exemplifies a chemo-enzymatic cascade for pyrazine synthesis.

Another innovative approach utilizes pyruvate (B1213749) decarboxylase in a biocatalytic coupling reaction. google.comwipo.int In this method, an α-keto-acid and an aldehyde are incubated with pyruvate decarboxylase to generate an α-hydroxyketone intermediate. google.comwipo.int This intermediate can then be chemically reacted with an amine to form a substituted dihydropyrazine, which is subsequently oxidized to the corresponding pyrazine. google.comwipo.int This method provides a regioselectively enriched route to substituted pyrazines. google.comwipo.int

The synthesis of 2-hydroxypyrazines, specifically, can be approached through the condensation of α-aminoamides with 1,2-dicarbonyl compounds. beilstein-journals.org While this is a classical chemical synthesis, the potential for enzymatic resolution of racemic α-aminoamides or the use of enzymes to catalyze the condensation under milder conditions presents an opportunity for a chemo-enzymatic adaptation. The classical Jones synthesis often faces challenges with regioselectivity when using α-ketoaldehydes, an issue that could potentially be addressed by employing selective enzymes. beilstein-journals.org

The derivatization of the 2-hydroxy group of the pyrazine ring can also be accomplished through chemo-enzymatic means. For instance, after the chemical synthesis of the core this compound scaffold, enzymes such as laccases could be employed for further functionalization. Laccases, in the presence of mediators, can catalyze the oxidation of the hydroxyl group or other positions on the ring, enabling the introduction of new substituents through subsequent chemical reactions. This combination of enzymatic activation followed by chemical modification allows for the synthesis of derivatives that may be difficult to access through purely chemical routes.

A summary of chemo-enzymatic strategies for pyrazine derivatization is presented in the table below.

| Enzymatic Step | Key Enzyme(s) | Precursors | Intermediate(s) | Subsequent Chemical Step(s) | Final Product Type |

| Amination | Transaminase (ATA) | α-Diketone, Amine donor | α-Amino ketone | Oxidative dimerization | Substituted pyrazines |

| Acyloin Condensation | Pyruvate decarboxylase | α-Keto-acid, Aldehyde | α-Hydroxyketone | Condensation with amine, Oxidation | Substituted pyrazines |

These examples highlight the potential of chemo-enzymatic strategies to provide more sustainable and selective routes for the synthesis and derivatization of this compound and its analogs. By combining the strengths of both biocatalysis and traditional organic synthesis, researchers can access a wider range of complex pyrazine derivatives for various applications.

Advanced Spectroscopic Characterization and Analytical Techniques in 2 Hydroxypyrazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2-hydroxypyrazine. Both ¹H and ¹³C NMR provide critical information about the molecular framework. Research indicates that this compound can exist in tautomeric forms, with evidence suggesting the keto form is prevalent. researchgate.net The chemical shifts observed in NMR spectra are fundamental to confirming the compound's structure. chemicalbook.comuct.ac.za For instance, the proton NMR spectra of substituted pyrazines have been extensively analyzed to determine chemical shifts and coupling constants. researchgate.net

Advanced NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), are employed for unambiguous assignment of proton and carbon signals, which is especially valuable in the analysis of complex pyrazine (B50134) derivatives. researchgate.netrsc.org These methods help in differentiating between isomers, a common challenge in pyrazine chemistry. researchgate.netbeilstein-journals.org The use of different deuterated solvents like CDCl₃ and DMSO-d₆ can also influence the chemical shifts, providing further structural insights. rsc.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Pyrazine Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (δ ppm) |

| 3-hydroxy-pyrazine-2-ethyl ester | ¹H | CDCl₃ | 13.35 (s, 1H), 8.45 (s, 1H), 4.57 (q, 2H), 1.49 (t, 3H) |

| ¹³C | CDCl₃ | 167.74, 161.44, 148.41, 139.67, 124.87, 63.82, 14.13 | |

| 6-Chloro-3-hydroxypyrazinamide | ¹H | DMSO-d₆ | 9.10 (s, 1H), 8.18 (s, 2H), 7.81 (s, 1H) |

| ¹³C | DMSO-d₆ | 168.36, 164.11, 163.50, 146.14, 129.78 | |

| Data sourced from a study on pyrazine derivatives. rsc.org |

Mass Spectrometry (MS) Applications for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound and its derivatives, which aids in their identification and purity assessment. medchemexpress.comresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. rsc.orgrsc.org

Electron ionization (EI) is a common ionization technique used in MS that provides detailed fragmentation patterns, which can be used as a fingerprint for the compound. rsc.org Electrospray ionization (ESI) is another widely used technique, particularly for compounds that are amenable to analysis in solution. rsc.orgrsc.org The mass spectrum of a compound, showing the molecular ion peak and various fragment ions, is crucial for confirming its identity. medchemexpress.comresearchgate.net

Table 2: High-Resolution Mass Spectrometry Data for Pyrazine Derivatives

| Compound | Formula | Ion | Calculated m/z | Found m/z |

| 6-Fluoro-3-hydroxypyrazinamide | C₅H₄FN₃O₂Na | [M+Na]⁺ | 180.0180 | 180.0201 |

| 6-Chloro-3-hydroxypyrazinamide | C₅H₄ClN₃O₂Na | [M+Na]⁺ | 172.9987 | 173.1035 |

| Data from ESI-MS analysis. rsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

In the IR spectrum of pyrazine derivatives, characteristic bands can be observed. For instance, C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region. rsc.org The C=N and C=C stretching vibrations in the pyrazine ring are observed in the 1600-1400 cm⁻¹ range. mdpi.com The presence of a hydroxyl group gives rise to a characteristic O-H stretching band. The positions of these bands can shift upon substitution or complexation, providing valuable structural information. mdpi.comrsc.org

Raman spectroscopy also provides insights into the vibrational modes of the pyrazine ring. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman spectra to aid in the assignment of vibrational bands. researchgate.netnih.gov

Table 3: Key IR Absorption Bands for Pyrazine Derivatives

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Reference |

| N-H stretching (amino group) | 3310 - 3448 | mdpi.com |

| C-H stretching (aromatic) | 3000 - 3100 | rsc.org |

| C=N and C=C stretching (ring) | 1426 - 1670 | mdpi.com |

| C-H in-plane bending | 1000 - 1400 | researchgate.net |

| C-H out-of-plane bending | 750 - 1000 | researchgate.net |

| Data compiled from various studies on pyrazine derivatives. |

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are essential for the separation, isolation, and quantification of this compound and its derivatives from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Pyrazine Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile pyrazine derivatives. researchgate.netresearchgate.net In this method, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components are then detected and identified by the mass spectrometer. d-nb.infonih.gov The choice of the GC column is critical for achieving good separation of isomers. researchgate.net For instance, polar columns like DB-WAX have been shown to be effective in separating alkylpyrazines. d-nb.info Headspace solid-phase microextraction (HS-SPME) is often used as a sample preparation technique to extract and concentrate volatile pyrazines before GC-MS analysis. d-nb.infoacs.org

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Hydroxypyrazine Quantification

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of hydroxypyrazines in various samples. nih.govgoogle.com This technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. epa.govmdpi.com Reversed-phase HPLC is commonly used, where a nonpolar stationary phase and a polar mobile phase are employed. epa.gov The use of a gradient elution program allows for the separation of a wide range of compounds. fortunejournals.com Multiple reaction monitoring (MRM) mode in the mass spectrometer provides high selectivity and sensitivity for quantitative analysis. google.comresearchgate.net

Solid-Phase Extraction (SPE) Techniques for Hydroxypyrazine Isolation and Enrichment

Solid-phase extraction (SPE) is a crucial sample preparation technique used to isolate and enrich hydroxypyrazines from complex matrices prior to chromatographic analysis. thermofisher.comorganomation.comwaters.com SPE utilizes a solid sorbent to selectively retain the analyte of interest while interfering compounds are washed away. lcms.czsigmaaldrich.com The choice of the SPE sorbent is critical and depends on the chemical properties of the analyte and the sample matrix. phenomenex.comphenomenex.comwindows.net For instance, polymeric sorbents have been successfully used for the extraction of hydroxypyrazines from grape juice. cornell.edu SPE not only cleans up the sample but also concentrates the analyte, thereby improving the sensitivity of the subsequent analytical method. nih.govcornell.edu

X-ray Crystallography for Solid-State Structure Determination of this compound Analogues

X-ray crystallography is a pivotal technique for the definitive determination of the three-dimensional atomic arrangement of molecules in a solid-state crystal. In the study of this compound and its analogues, this method provides invaluable insights into molecular geometry, conformation, and intermolecular interactions such as hydrogen bonding, which govern the crystal packing and ultimately influence the material's physicochemical properties.

Research on pyrazine derivatives has utilized X-ray crystallography to elucidate their structural features with high precision. While direct crystallographic data for the parent this compound can be limited, studies on closely related analogues provide a strong basis for understanding its structural characteristics. For instance, investigations into 3-hydroxypyrazine-2-carboxylic acid and its derivatives reveal that the pyrazine ring system generally maintains a high degree of planarity. Structural studies of compounds like 6-fluoro-3-hydroxypyrazine-2-carboxamide have shown that the root-mean-square deviations for non-hydrogen atoms are typically less than 0.02 Å, indicating minimal distortion from a planar configuration.

The analysis of bond lengths within these structures shows characteristic distances for the aromatic carbon-nitrogen bonds in the pyrazine ring, which typically range from 1.339 to 1.341 Å. These are shorter than the aromatic carbon-carbon bonds, which average around 1.387 Å. Such data is crucial for validating theoretical models and understanding the electronic distribution within the heterocyclic ring.

Hydrogen bonding plays a critical role in stabilizing the crystal lattices of pyrazine derivatives. iucr.org In the crystal structure of 2-benzoyl-3-aminopyrazine, supramolecular architectures are formed through intermolecular N–H⋯O and N–H⋯N-pyrazine hydrogen bonds. researchgate.net Similarly, in pyrazine-2(1H)-thione, a tautomer of 2-mercaptopyrazine, molecules are linked by N—H⋯N and C—H⋯S hydrogen bonds, creating a stable crystal packing arrangement. nih.gov

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is another area where X-ray crystallography is essential. Different polymorphs can exhibit distinct physical properties. For example, pyrazine-2-carboxylic acid, a related compound, has been shown to exist in multiple polymorphic forms, including orthorhombic (space group Pnma) and monoclinic (space group P21) systems, each with different unit cell parameters. The study of co-crystals, such as those formed between dimethylpyrazine derivatives and salicylic (B10762653) acids, also relies on X-ray diffraction to understand how strong hydrogen bonds stabilize the resulting structures. sci-hub.se

Crystallographic data for several analogues of this compound are summarized in the table below, showcasing the diversity of structures and space groups encountered in this class of compounds.

| Compound Name | Space Group | Key Crystallographic Findings |

| Pyrazine-2-carboxylic acid (orthorhombic) | Pnma | Unit cell parameters: a = 11.3261 Å, b = 6.318 Å, c = 7.3389 Å. |

| Pyrazine-2-carboxylic acid (monoclinic) | P21 | Unit cell parameters: a = 3.7249 Å, b = 11.281 Å, c = 6.298 Å, β = 91.936°. |

| 2,5-di(phenylethynyl)-3,6-dimethylpyrazine | N/A | The two phenyl rings are parallel, and the pyrazine ring is inclined to their planes by 14.2°. rsc.org |

| Pyrazine-2(1H)-thione | P21/m | Molecules are linked by N—H⋯N and C—H⋯S hydrogen bonds. nih.gov |

| N,N'-bis(pyridin-2-yl)pyrazine-2,5-dicarboxamide | P21/c | Molecules are linked by N—H⋯N hydrogen bonds into layers, which are further linked by C—H⋯O bonds to form a 3D structure. The pyridine (B92270) rings are inclined to the pyrazine ring by 89.17°. researchgate.net |

| 2-Benzoyl-3-aminopyrazine | P21/n | Features supramolecular architectures involving N–H⋯O and N–H⋯N-pyrazine intermolecular hydrogen bonds. researchgate.net |

| Complex of EcHGPRT with 3-hydroxypyrazine-2-carboxamide (B1682577) (T-1105) | P3(1)21 | Crystals suitable for X-ray diffraction analysis were grown, and diffraction sets were collected with a resolution of up to 2.4 Å. The independent part of the cell contains two enzyme molecules. researchgate.net |

This table presents a selection of crystallographic data for analogues of this compound to illustrate the application of X-ray crystallography in this research area.

Application of Advanced Chemometric Models for Spectral Overlap Resolution in Complex Mixtures

In analytical chemistry, the simultaneous quantification of structurally similar compounds in a complex mixture presents a significant challenge, primarily due to severe spectral overlap in techniques like UV-Vis spectrophotometry. Advanced chemometric models are powerful mathematical and statistical tools that can resolve this issue by extracting selective information from non-selective data. researchgate.net The analysis of this compound analogues, particularly in the context of pharmaceutical impurity profiling, provides a clear example of the successful application of these models.

A notable application involves the simultaneous determination of the antiviral drug Favipiravir (B1662787) (6-fluoro-3-hydroxypyrazine-2-carboxamide), an analogue of this compound, and its process-related impurities. nih.govresearchgate.net Due to the similar chemical structures of the active pharmaceutical ingredient (API) and its impurities, their UV absorption spectra are heavily overlapped, making simple univariate calibration methods ineffective for quantification. nih.gov

To overcome this, researchers have developed and validated several advanced multi-level design chemometric models. nih.govresearchgate.net These models include Classical Least Squares (CLS), Principal Component Regression (PCR), Partial Least Squares (PLS), Genetic Algorithm-Partial Least Squares (GA-PLS), and Artificial Neural Networks (ANN). nih.gov The development of these models was based on a five-level, three-factor chemometric design, which involved creating twenty-five mixtures with varying concentrations of Favipiravir and two of its key impurities. nih.govresearchgate.net

A key advantage of these methods is the inclusion of many spectral wavelengths in the analysis, rather than a single wavelength, which enhances precision and predictive power. researchgate.net Furthermore, techniques like the Genetic Algorithm (GA) can be coupled with PLS to optimize the model. GA is used as a wavelength selection technique, which can improve the predictive ability of the PLS model by reducing the data matrix to only the most relevant wavelengths. nih.gov In the study of Favipiravir and its impurities, the GA-PLS model reduced the wavelength matrix for the components by 55-60%, demonstrating a significant optimization of the calibration. nih.gov

| Chemometric Model | Principle | Application in this compound Analogue Analysis |

| CLS | (Classical Least Squares) Requires the concentrations of all components in the calibration set to be known. | Applied for the simultaneous determination of Favipiravir and its impurities. nih.govresearchgate.net |

| PCR | (Principal Component Regression) Reduces the dimensionality of the spectral data by performing a principal component analysis before regression. | Showed excellent performance in resolving the severe spectral overlap of Favipiravir and its impurities. nih.govresearchgate.net |

| PLS | (Partial Least Squares) A regression method that relates two data matrices (X and Y) by finding a latent variable space. | Proved to have the highest sensitivity among the tested models for the impurity profiling of Favipiravir. nih.govresearchgate.net |

| GA-PLS | (Genetic Algorithm-Partial Least Squares) Uses a genetic algorithm to select the optimal subset of wavelengths for the PLS model. | Successfully used to optimize the PLS model by reducing the number of wavelengths, thereby improving predictive ability for Favipiravir and its impurities. nih.gov |

| ANN | (Artificial Neural Networks) A computational model inspired by the structure and function of biological neural networks. | Developed and validated for the simultaneous determination of Favipiravir and its process-related impurities, demonstrating the utility of machine learning techniques in this analytical context. nih.govresearchgate.net |

This table summarizes the advanced chemometric models applied in the analysis of complex mixtures containing this compound analogues, as documented in recent research.

Theoretical and Computational Investigations of 2 Hydroxypyrazine and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations allow for the detailed examination of molecular systems, predicting their structure, stability, and reactivity. rsc.org For 2-hydroxypyrazine and its derivatives, these methods have been crucial in elucidating fundamental aspects of their chemical nature.

Density Functional Theory (DFT) has emerged as a primary computational method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. nih.govscispace.com DFT studies on this compound and its analogues, such as the antiviral drug Favipiravir (B1662787) (a substituted hydroxypyrazine carboxamide), have provided detailed information on their geometries, electronic properties, and reactivity. researchgate.nettandfonline.com These calculations are foundational for understanding the behavior of such molecules in various chemical and biological contexts. rsc.org

Researchers employ various functionals within DFT, such as B3LYP, M06-2X, and ωB97XD, often combined with basis sets like 6-31G(d) and 6-311++G(d,p), to model the molecular system. researchgate.netmdpi.com DFT calculations can accurately predict geometric parameters, including bond lengths and angles, which are often in good agreement with experimental data where available. tandfonline.com For instance, studies on favipiravir have shown that the pyrazine (B50134) ring, along with its carboxamide and hydroxyl substituents, adopts a planar geometry. tandfonline.com

Beyond structural analysis, DFT is used to investigate reactivity through the calculation of various electronic descriptors. mdpi.com The distribution of atomic charges, for example, can identify the most electropositive or electronegative sites within the molecule, suggesting likely points of interaction. tandfonline.com For this compound analogues, the carbon atom attached to the hydroxyl group is typically found to be highly positive, indicating its susceptibility to nucleophilic attack. tandfonline.com Such theoretical investigations are vital for predicting the outcomes of chemical reactions and understanding interaction mechanisms. rsc.org

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for rationalizing and predicting chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comtaylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.comwuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.comresearchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive. researchgate.net

In the context of this compound and its tautomers, FMO analysis helps in understanding their relative reactivity. The spatial distribution of the HOMO and LUMO lobes indicates the most probable sites for electrophilic and nucleophilic attacks, respectively. wuxiapptec.comresearchgate.net For example, in many heterocyclic systems, the HOMO is often distributed over the ring, while the LUMO may be localized on specific atoms or bonds, guiding the approach of reagents. researchgate.net Theoretical studies on related compounds have shown that the HOMO-LUMO gap can be modulated by substituents on the pyrazine ring, thereby tuning the molecule's reactivity. taylorandfrancis.com

| Tautomer | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2-Hydroxypyridine (enol) | B3LYP/6-311++G | -6.53 | -0.68 | 5.85 |

| 2-Pyridone (keto) | B3LYP/6-311++G | -6.26 | -0.95 | 5.31 |

Note: The data presented is for the analogous 2-hydroxypyridine/2-pyridone system, which is frequently studied to validate methods applied to hydroxypyrazines. researchgate.netmdpi.com The values serve as a representative example of how FMO properties differ between tautomeric forms.

Tautomerism and Isomerism of this compound

This compound can exist in two primary tautomeric forms: the enol form (this compound) and the keto form (1H-pyrazin-2-one or 2-pyrazinone). The position of this tautomeric equilibrium is highly sensitive to the molecular environment, including the solvent and the presence of other interacting molecules. researchgate.netresearchgate.net Theoretical calculations are essential for predicting the relative stabilities of these tautomers and understanding the factors that govern their interconversion. researchgate.netresearchgate.net

Theoretical studies have consistently shown that the relative stability of the this compound tautomers is strongly dependent on the surrounding medium. researchgate.netresearchgate.net In the gas phase, the enol form (this compound) is generally predicted to be more stable than the keto form (2-pyrazinone). researchgate.net This preference is often attributed to the aromatic character of the enol tautomer.

However, the equilibrium can shift dramatically in solution. researchgate.netwuxibiology.com In nonpolar organic solvents such as toluene, the enol form remains dominant. researchgate.net In contrast, polar solvents, particularly aqueous solutions, tend to stabilize the more polar keto tautomer. tandfonline.comresearchgate.net This shift is due to the larger dipole moment of the keto form, which allows for stronger stabilizing interactions with polar solvent molecules. wuxibiology.com DFT calculations, combined with solvation models, have been used to quantify these energy differences. tandfonline.comresearchgate.net For instance, in studies of favipiravir and related molecules, the keto form was found to be significantly stabilized in water. tandfonline.comresearchgate.net

| Medium | Most Stable Tautomer | Relative Energy (ΔE = E_keto - E_enol) (kcal/mol) | Reference Method |

|---|---|---|---|

| Gas Phase | Enol | +0.5 to +3.0 | DFT, ab initio researchgate.netmdpi.comrsc.org |

| Toluene | Enol | Positive | DFT/PCM researchgate.net |

| Acetonitrile | Keto | Negative | DFT/PCM researchgate.net |

| Water | Keto | -1.5 to -4.0 | DFT/PCM tandfonline.comresearchgate.net |

Note: Values are approximate ranges compiled from theoretical studies on this compound and its close analogue, 2-hydroxypyridine. Positive values indicate the keto form is less stable than the enol form.

Intramolecular hydrogen bonding can be a critical factor in determining the conformational and tautomeric preferences of molecules. acs.orgmdpi.com In derivatives of this compound, the presence of a suitable hydrogen bond acceptor group adjacent to the hydroxyl group can significantly stabilize the enol tautomer.

To theoretically investigate the profound effect of solvents on tautomeric equilibria, computational chemists frequently use implicit or continuum solvation models. wikipedia.org These models approximate the solvent as a continuous dielectric medium, which is a computationally efficient way to capture the bulk electrostatic effects of solvation. wikipedia.orgnih.gov

The Polarizable Continuum Model (PCM) and its variants, such as the Integral Equation Formalism PCM (IEF-PCM), are among the most widely used methods. tandfonline.comresearchgate.net In these models, the solute molecule is placed in a cavity within the solvent continuum. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, leading to its stabilization. researchgate.netnih.gov

These models have been successfully applied to study the tautomerism of this compound and its analogues. tandfonline.comresearchgate.net Calculations using PCM have correctly predicted the shift in equilibrium from the enol form in the gas phase or nonpolar solvents to the more polar keto form in aqueous solutions. tandfonline.comresearchgate.netnih.gov By calculating the energies of each tautomer in different simulated solvents (by adjusting the dielectric constant), researchers can predict the equilibrium constants in various media, providing insights that are in good agreement with available experimental data for related systems. researchgate.netwuxibiology.com

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. These methods are instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level.

Computational studies have explored the interaction of this compound derivatives with various protein targets. A notable example is the investigation of favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) and its analogues as potential inhibitors of viral proteins.

Molecular docking simulations have been performed to assess the binding of favipiravir analogues to the Main Protease (MPro) and the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. nih.govacs.org For instance, two favipiravir process impurities, 6-Bromo-3-hydroxy-pyrazine-2-carboxamide and 3-hydroxy-pyrazine-2-carboxamide, were docked against the MPro of SARS-CoV-2, showing binding energies of -3.96 kcal/mol and -4.0 kcal/mol, respectively. acs.org These studies suggested that the analogues could have better binding affinities than the parent drug, favipiravir. acs.org

In another study, a derivative named (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide, also known as cyanorona-20, was identified as a potent SARS-CoV-2 inhibitor. nih.gov Computational modeling predicted strong interactions between this ligand and the viral RdRp protein, suggesting this interaction mediates the observed antiviral activity. nih.gov Docking studies of various favipiravir analogues against SARS-CoV-2 RdRp revealed that the binding energy and docking scores were highest for the cyano (CN) and trifluoromethyl (CF3) analogues. mdpi.com The interactions primarily involve hydrogen bonds and hydrophobic contacts with key amino acid residues in the protein's active site. mdpi.com

Table 1: Predicted Binding Affinities of this compound Derivatives with Viral Protein Targets

| Derivative Name | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 6-Bromo-3-hydroxypyrazine-2-carboxamide (B1279246) | SARS-CoV-2 MPro | -3.96 | Not Specified |

| 3-Hydroxypyrazine-2-carboxamide (B1682577) | SARS-CoV-2 MPro | -4.0 | Not Specified |

| Cyanorona-20 | SARS-CoV-2 RdRp | Not Specified | Predicted strong ligand-protein interactions |

| CN-Favipiravir Analogue (Active Form) | SARS-CoV-2 RdRp | -8.8 | ARG555, LYS545, ASP623, ASP760, ASP761 |

| CF3-Favipiravir Analogue (Active Form) | SARS-CoV-2 RdRp | -8.6 | ARG555, LYS545, ASP623, ASP760, ASP761 |

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for predicting the pharmacokinetic properties of drug candidates early in the discovery process. Several studies have performed these calculations for this compound analogues to evaluate their drug-likeness.

For favipiravir analogues, physicochemical properties relevant to pharmacokinetics have been computationally predicted. mdpi.com These predictions are often guided by frameworks like Lipinski's "rule of five," which helps to assess the potential for oral bioavailability. upc.edu Properties such as molecular weight (MW), lipophilicity (LogP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are calculated. upc.eduresearchgate.net

Studies on favipiravir analogues (with substitutions like H, Cl, Br, I, CH3, CF3, CN) showed that their molecular weights ranged from 139.11 to 265.01 g/mol , well within the limit of 500 g/mol suggested by Lipinski's rule. mdpi.com The predicted consensus LogP values for these ligands were between -0.83 and 0.52, indicating good water solubility. mdpi.com These in silico analyses help to prioritize which analogues are more likely to have favorable pharmacokinetic profiles for further development. conicet.gov.ar

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of Favipiravir (FVP) and its Analogues

| Compound | Molecular Weight (g/mol) | Consensus LogP | Topological Polar Surface Area (TPSA) Ų | Human Intestinal Absorption (%) | Blood-Brain Barrier (BBB) Permeant |

|---|---|---|---|---|---|

| Favipiravir (FVP) | 157.10 | -0.45 | 84.59 | High | Yes |

| H Analogue | 139.11 | -0.12 | 84.59 | High | Yes |

| Cl Analogue | 173.56 | 0.29 | 84.59 | High | Yes |

| Br Analogue | 218.01 | 0.48 | 84.59 | High | Yes |

| I Analogue | 265.01 | 0.52 | 84.59 | High | Yes |

| CH3 Analogue | 153.14 | 0.23 | 84.59 | High | Yes |

| CF3 Analogue | 207.11 | 0.38 | 84.59 | High | Yes |

| CN Analogue | 164.12 | -0.83 | 108.40 | High | No |

Molecular Dynamics Simulations for Studying Interfacial Phenomena

Molecular dynamics (MD) simulations provide detailed insight into the time-dependent behavior of molecular systems, making them an excellent tool for studying interfacial phenomena at an atomistic level. These simulations can model the interface between a molecule and its environment, such as a solvent or a biological membrane, revealing crucial information about interactions, structure, and dynamics.

For this compound derivatives, MD simulations have been used to investigate their behavior in biologically relevant environments. A study on favipiravir, a this compound derivative, employed MD simulations to explore its hydration structure in water. These simulations revealed the formation of different types of hydrogen bonds between favipiravir and surrounding water molecules. The dynamics of these interactions, such as the lifetime of hydrogen bonds, were quantified, providing a molecular-level understanding of its solvation.

Furthermore, MD simulations have been applied to study the interaction of favipiravir with lipid bilayers, which serve as a model for cellular membranes. These simulations showed that favipiravir molecules can spontaneously insert into the membrane, positioning themselves near the interface between the phospholipid head groups and the fatty acid chains. This type of investigation is critical for understanding how a drug molecule crosses cellular barriers and distributes within the body. The stability of the drug-protein complex within its aqueous environment can also be assessed, as demonstrated by MD simulations of favipiravir bound to the SARS-CoV-2 3CLpro protease, where the system's stability was analyzed in a water-filled simulation box. nih.gov

Biological and Biochemical Research Involving 2 Hydroxypyrazine

Biosynthetic Pathways and Metabolic Roles

The study of 2-hydroxypyrazine in biosynthetic pathways is most prominent in the context of methoxypyrazines, a class of potent aroma compounds found in various plants and insects.

The biosynthesis of 3-alkyl-2-methoxypyrazines (MPs), such as the bell pepper-scented 3-isobutyl-2-methoxypyrazine (IBMP), involves 3-alkyl-2-hydroxypyrazines (HPs) as key non-volatile precursors. nih.govnih.govresearchgate.netrsc.org The formation of the core pyrazine (B50134) structure is hypothesized to occur through the condensation of an amino acid with a 1,2-dicarbonyl compound. acs.org For instance, in the biosynthesis of IBMP, the amino acid L-leucine is believed to condense with a dicarbonyl compound like glyoxal (B1671930). nih.govresearchgate.netrsc.org This reaction forms the intermediate 3-isobutyl-2-hydroxypyrazine (IBHP), which exists in equilibrium with its tautomer, 3-isobutyl-2(1H)-pyrazinone. nih.gov

This proposed pathway has been supported by studies in various organisms, including grapes (Vitis vinifera) and bell peppers (Capsicum annuum). nih.govresearchgate.net In grape berries, the concentration of IBHP, the precursor, is significantly higher than that of the final product, IBMP, with levels of IBHP being up to 40-fold greater. rsc.org The presence of the hydroxypyrazine intermediate is essential, as the final step in the pathway is the methylation of this precursor to yield the volatile methoxypyrazine. nih.govacs.org

The final and definitive step in methoxypyrazine biosynthesis is the enzymatic O-methylation of the 3-alkyl-2-hydroxypyrazine precursor. researchgate.netresearchcommons.org This reaction is catalyzed by a class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). These enzymes transfer a methyl group from the donor molecule SAM to the hydroxyl group of the hydroxypyrazine, forming the corresponding methoxypyrazine and S-adenosylhomocysteine. rsc.org

Several OMTs involved in this process have been identified and characterized in grapevines (Vitis vinifera). Two such enzymes, VvOMT1 and VvOMT2, were shown to methylate hydroxypyrazines to produce methoxypyrazines. rsc.org Further research identified VvOMT3 as a key enzyme highly specific and efficient for the methylation of IBHP to IBMP, and its expression levels correlate with IBMP accumulation in grape varieties like Cabernet Sauvignon. nih.gov In Nicotiana benthamiana, the enzyme NbOMT1 was shown to catalyze the O-methylation of IBHP. Similarly, OMTs capable of methylating hydroxypyrazine precursors have been identified in Coffea arabica, where methoxypyrazines can contribute to flavor defects. The catalytic efficiency of these enzymes can vary; for example, VvOMT1 displays higher activity towards IBHP, while VvOMT2 is more active with 3-isopropyl-2-hydroxypyrazine (IPHP). rsc.org

| Enzyme | Organism | Substrate(s) | Reference |

|---|---|---|---|

| VvOMT1 | Vitis vinifera (Grapevine) | 3-Isobutyl-2-hydroxypyrazine (IBHP), 3-Isopropyl-2-hydroxypyrazine (IPHP) | rsc.org |

| VvOMT2 | Vitis vinifera (Grapevine) | 3-Isopropyl-2-hydroxypyrazine (IPHP), 3-Isobutyl-2-hydroxypyrazine (IBHP) | rsc.org |

| VvOMT3 | Vitis vinifera (Grapevine) | 3-Isobutyl-2-hydroxypyrazine (IBHP) | nih.gov |

| NbOMT1 | Nicotiana benthamiana | 3-Isobutyl-2-hydroxypyrazine (IBHP) | |

| OMT (unspecified) | Coffea arabica (Coffee) | 3-Isobutyl-2-hydroxypyrazine (IBHP), 3-Isopropyl-2-hydroxypyrazine (IPHP) |

This compound derivatives are not only precursors but also degradation products of methoxypyrazines. researchcommons.org It is hypothesized that the degradation pathway for methoxypyrazines involves an enzymatic demethylation that converts them back into their corresponding non-volatile hydroxypyrazine forms. nih.govrsc.org This creates a metabolic balance or cycle between the hydroxypyrazine (HP) and methoxypyrazine (MP) pools within the organism. researchcommons.org

Evidence for this degradation pathway comes from several observations. A study in rats demonstrated that when fed IBMP, they metabolized it into IBHP, which was then excreted. nih.govrsc.org In ripening grapes and bell peppers, as the concentration of IBMP decreases, there is a corresponding change in the levels of IBHP, suggesting that the volatile methoxy (B1213986) compound is being converted back to its hydroxypyrazine precursor. acs.org However, the relationship is complex, as IBHP levels also decline after reaching a peak, indicating further metabolism. rsc.org

Beyond the well-documented role in methoxypyrazine biosynthesis, the pyrazin-2(1H)-one core is a structural component of a variety of other natural products, particularly microbial secondary metabolites and alkaloids. In many microbes, the pyrazinone ring is formed through the condensation of two amino acid molecules, a process orchestrated by nonribosomal peptide synthetase (NRPS) machinery. researchgate.net This pathway leads to natural products like phevalin and tyrvalin. The pyrazinone skeleton is also found in more complex marine alkaloids, such as the dragmacidins isolated from sponges, where it is a key structural feature. In these cases, the pyrazin-2(1H)-one moiety serves as a fundamental building block that is further elaborated upon to create complex, biologically active molecules.

Pharmacological and Medicinal Chemistry Studies

The pyrazin-2(1H)-one scaffold, the tautomeric form of this compound, is recognized as a "privileged scaffold" in medicinal chemistry. Its structural features make it an excellent starting point for the design of inhibitors targeting key enzymes involved in human diseases.

The pyrazin-2(1H)-one heterocycle has been successfully exploited as a core motif for the development of potent and selective protein kinase inhibitors. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them important therapeutic targets. The pyrazinone scaffold can effectively mimic the hinge-binding interactions of adenosine (B11128) triphosphate (ATP) within the kinase active site.

Researchers have developed pyrazin-2(1H)-one derivatives as inhibitors for a range of protein kinases. For example, a series of 3,5-substituted pyrazin-2(1H)-ones, inspired by the marine natural product hamacanthin, were synthesized and identified as potent inhibitors of the platelet-derived growth factor receptor (PDGFR), a receptor tyrosine kinase implicated in cancer. Other studies have led to the development of pyrazinone-based inhibitors for Akt kinase, a key node in cell survival pathways, and for PIM kinases, which are involved in cell growth and proliferation. The versatility of the pyrazinone core allows for synthetic modification at multiple positions, enabling chemists to fine-tune the inhibitor's potency and selectivity for specific kinase targets.

| Pyrazinone Scaffold Type | Target Kinase | Therapeutic Area | Reference |

|---|---|---|---|

| 3,5-Substituted pyrazin-2(1H)-ones | PDGFRβ, VEGF-R2/3 | Cancer | |

| 1,3,5-Trisubstituted-2(1H)-pyrazinones | Akt Kinase (allosteric) | Cancer | |

| Pyrrolo[1,2-a]pyrazinones | PIM Kinases | Cancer | |

| Pyrazinone derivatives | p38α MAP Kinase | Inflammatory Disease |

Antiviral Activities of this compound Derivatives (e.g., Favipiravir (B1662787) and its Analogues)

Derivatives of this compound have demonstrated significant potential as broad-spectrum antiviral agents, with Favipiravir (also known as T-705) being a prominent example. nih.govnih.gov Favipiravir, a synthetic prodrug, is a modified pyrazine analog that exhibits potent activity against a wide range of RNA viruses. drugbank.comrsc.orgplos.org Its mechanism of action is novel compared to many existing antiviral drugs. drugbank.com After entering the body, Favipiravir undergoes intracellular ribosylation and phosphorylation to form its active metabolite, favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP). nih.govdrugbank.combiomedres.us

T-705-RTP acts as a pseudo-nucleotide, competitively inhibiting the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication and transcription of viral genomes. nih.govdrugbank.complos.org This inhibition ultimately disrupts viral proliferation. drugbank.com Studies have shown that the incorporation of favipiravir-RTP into a nascent RNA strand can halt its elongation. drugbank.com The presence of a fluoro group in Favipiravir's structure enhances its binding affinity to the RNA polymerase. rsc.org

Research has explored several structural analogues of Favipiravir to evaluate their antiviral efficacy. nih.gov

T-1105 , the non-fluorinated analogue of Favipiravir, has shown promising results against various RNA viruses, including the Chikungunya virus and influenza virus H1N1. nih.govrsc.org In some instances, T-1105 has demonstrated higher antiviral activity than Favipiravir. nih.gov For example, against the Chikungunya virus, T-1105 was found to be a more potent selective inhibitor of the cytopathogenic effect. nih.gov

T-1106 , a ribonucleoside analog, has also exhibited potent antiviral activity against RNA viruses with low toxicity to mammalian cells. rsc.org In some in vitro and in vivo studies, both T-1105 and T-1106 have shown greater efficacy than Favipiravir. rsc.org

Cyanorona-20 , another derivative, has demonstrated significant activity against SARS-CoV-2, showing considerably higher selectivity and potency compared to both Favipiravir and Remdesivir. rsc.org

A combination of Favipiravir and Oseltamivir in a single molecule has been shown to produce a synergistic effect, resulting in improved antiviral activity against the H5N2 influenza virus. nih.gov

The antiviral activity of these analogues can vary depending on the specific virus and the cell lines used in testing. rsc.org For instance, while T-1105 showed higher antiviral activity in MDCK cells, its activated form, T-1105-RTP, did not show detectable antiviral activity in A549, Vero, or HEK293T cells. rsc.org

Table 1: Antiviral Activity of Favipiravir and its Analogues

| Compound/Analogue | Target Viruses | Key Findings |

|---|---|---|

| Favipiravir (T-705) | Influenza A, B, C, Avian Influenza (H5N1, H7N9), Ebola, Junin virus, SARS-CoV-2 | Effective inhibitor of viral RNA-dependent RNA polymerase. nih.govdrugbank.complos.org |

| T-1105 | Chikungunya virus, Influenza H1N1, Phlebovirus, Dengue virus | Non-fluorinated analogue; shows higher activity than Favipiravir in some models. nih.govrsc.org |

| T-1106 | RNA viruses, Dengue virus, Punta Toro virus | Ribonucleoside analogue; shows potent antiviral activity with low toxicity. nih.govrsc.org |

| Cyanorona-20 | SARS-CoV-2 | Significantly higher anti-SARS-CoV-2 selectivity and potency than Favipiravir and Remdesivir. rsc.org |

| Favipiravir-Oseltamivir Hybrid | Influenza H5N2 | Combination molecule shows a synergistic effect and improved antiviral activity. nih.gov |